Cas no 1205687-49-5 (4'-O-methylatalantoflavone)

4'-O-methylatalantoflavone 化学的及び物理的性質
名前と識別子
-
- 4'-O-methylatalantoflavone
- 5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-pyrano[2,3-f]chromen-4-one
- AKOS040763238
- 1205687-49-5
- F94032
- 4'-O-Methylatalantoflavone
-
- インチ: InChI=1S/C21H18O5/c1-21(2)9-8-14-18(26-21)11-16(23)19-15(22)10-17(25-20(14)19)12-4-6-13(24-3)7-5-12/h4-11,23H,1-3H3
- InChIKey: ZBCMZXUJUABTJX-UHFFFAOYSA-N
- ほほえんだ: COc1ccc(cc1)-c1cc(=O)c2c(O)cc3OC(C)(C)C=Cc3c2o1 |c:22|
計算された属性
- せいみつぶんしりょう: 350.11542367g/mol
- どういたいしつりょう: 350.11542367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 614
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 65Ų
4'-O-methylatalantoflavone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN6184-1 ml * 10 mm |
4'-O-Methylatalantoflavone |
1205687-49-5 | 1 ml * 10 mm |
¥ 19800 | 2024-07-20 | ||
TargetMol Chemicals | TN6184-5mg |
4'-O-Methylatalantoflavone |
1205687-49-5 | 5mg |
¥ 16500 | 2024-07-20 | ||
TargetMol Chemicals | TN6184-5 mg |
4'-O-Methylatalantoflavone |
1205687-49-5 | 98% | 5mg |
¥ 16,500 | 2023-07-11 | |
TargetMol Chemicals | TN6184-1 mL * 10 mM (in DMSO) |
4'-O-Methylatalantoflavone |
1205687-49-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 19800 | 2023-09-15 |
4'-O-methylatalantoflavone 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
4'-O-methylatalantoflavoneに関する追加情報
Exploring the Potential of 4'-O-methylatalantoflavone (CAS No. 1205687-49-5): A Comprehensive Review
In recent years, the scientific community has shown growing interest in bioactive flavonoids, particularly 4'-O-methylatalantoflavone (CAS No. 1205687-49-5), due to its unique structural properties and potential health benefits. This compound, classified as a methylated flavonoid, has garnered attention for its possible applications in nutraceuticals, cosmeceuticals, and pharmaceutical research. As consumers increasingly seek natural alternatives for wellness, understanding the properties of this specialized flavonoid becomes crucial.
The molecular structure of 4'-O-methylatalantoflavone features a distinctive methoxy group substitution at the 4' position of the B-ring, which enhances its metabolic stability compared to non-methylated flavonoids. Researchers speculate this modification may contribute to improved bioavailability and targeted biological activity, making it a subject of intense study in drug discovery programs. Current investigations focus on its potential antioxidant capacity and cell-signaling modulation, aligning with today's emphasis on cellular health and longevity science.
From a commercial perspective, 4'-O-methylatalantoflavone represents an emerging ingredient in the botanical extract market. Manufacturers are exploring its incorporation into functional foods and dietary supplements, responding to consumer demand for plant-based bioactive compounds. Analytical methods for quality control, including HPLC quantification and LC-MS characterization, have been developed to ensure product standardization, addressing concerns about supplement authenticity that frequently appear in consumer searches.
The pharmacological profile of 4'-O-methylatalantoflavone suggests multiple mechanisms of action that intersect with trending health topics. Preliminary studies indicate possible effects on inflammatory pathways, connecting to popular searches about natural anti-inflammatory solutions. Additionally, its interaction with enzyme systems involved in oxidative stress response makes it relevant to discussions about mitochondrial support and energy metabolism – key areas in anti-aging research.
In cosmetic applications, the UV-absorbing properties of 4'-O-methylatalantoflavone have sparked interest for natural photoprotection formulations. This aligns with the clean beauty movement and searches for plant-derived sunscreen alternatives. Its potential to support collagen synthesis also positions it as an intriguing candidate for skin rejuvenation products, tapping into the booming dermocosmetics market.
From a technical standpoint, the synthesis and isolation of 4'-O-methylatalantoflavone present interesting challenges. While traditional plant extraction methods remain common, advances in biocatalytic methylation and semi-synthetic approaches are being explored to improve yields and sustainability. These developments respond to industry demands for green chemistry solutions and eco-friendly production methods that dominate current scientific discourse.
Quality assessment of 4'-O-methylatalantoflavone requires sophisticated analytical techniques. Researchers emphasize the importance of spectroscopic verification (including NMR fingerprinting and mass spectrometry) to distinguish it from structurally similar flavonoids. This analytical rigor addresses growing consumer and regulatory concerns about botanical ingredient authentication and product purity verification in the supplement industry.
The safety profile of 4'-O-methylatalantoflavone, while not fully characterized, appears promising based on structural analogs. Current in vitro toxicity screening suggests favorable parameters, though comprehensive ADME studies are needed to fully evaluate its pharmacokinetic behavior. These investigations are particularly relevant given increasing public interest in natural product safety and herb-drug interactions.
Market projections for 4'-O-methylatalantoflavone-containing products show steady growth, especially in the premium supplement segment. Product developers are combining it with other synergistic flavonoids to create targeted formulations for immune support, cognitive health, and metabolic balance – all top-ranking health concerns in consumer surveys. This strategic positioning leverages the compound's multifunctional potential while meeting demand for science-backed botanicals.
Future research directions for 4'-O-methylatalantoflavone include detailed mechanism of action studies and clinical validation of its purported benefits. The scientific community particularly anticipates investigations into its potential effects on cellular stress responses and gene expression modulation, areas that resonate with current interests in epigenetics and precision nutrition. As analytical technologies advance, we may discover additional structure-activity relationships that could expand its applications.
For researchers and industry professionals, 4'-O-methylatalantoflavone represents an exciting opportunity at the intersection of traditional medicine and modern pharmacology. Its development reflects broader trends toward evidence-based phytotherapy and molecular nutrition, answering consumer calls for transparent ingredient sourcing and clinically relevant botanicals. As knowledge about this compound grows, it may well emerge as a significant player in the next generation of plant-derived therapeutics and functional ingredients.
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